molecular formula C24H21N3O3S3 B2999444 N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 300819-33-4

N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2999444
CAS No.: 300819-33-4
M. Wt: 495.63
InChI Key: YNFDAXPAVKAYGJ-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C24H21N3O3S3 and its molecular weight is 495.63. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One study discusses the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound demonstrates good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features suggest its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its effective photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antiviral Activities

Another study synthesizes novel celecoxib derivatives and evaluates their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. It highlights the potential of these compounds to be developed into therapeutic agents due to their significant activity profiles, especially against various cancer cell lines and HCV NS5B RdRp activity (Küçükgüzel et al., 2013).

Anticonvulsant Agents

Research into heterocyclic compounds containing a sulfonamide thiazole moiety found that several synthesized compounds demonstrated protective effects against picrotoxin-induced convulsion, indicating their potential as anticonvulsant agents. One particular compound exhibited significant anticonvulsive effects, suggesting its utility in medical applications for seizure management (Farag et al., 2012).

Benzodiazepine Receptor Agonists

A study on the design, synthesis, and pharmacological evaluation of novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors showed that some compounds displayed considerable anticonvulsant activity. This suggests their potential therapeutic application in treating conditions that benefit from benzodiazepine receptor agonism, such as anxiety disorders, without impairing learning and memory (Faizi et al., 2017).

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S3/c1-30-18-9-7-17(8-10-18)14-20-22(29)27(24(31)33-20)12-11-21(28)26-23-25-15-19(32-23)13-16-5-3-2-4-6-16/h2-10,14-15H,11-13H2,1H3,(H,25,26,28)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFDAXPAVKAYGJ-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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